molecular formula C15H23NO2 B2383254 Tert-butyl 2-amino-4-tert-butylbenzoate CAS No. 2248292-38-6

Tert-butyl 2-amino-4-tert-butylbenzoate

Cat. No.: B2383254
CAS No.: 2248292-38-6
M. Wt: 249.354
InChI Key: AHFREGMZOBPZRZ-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-4-tert-butylbenzoate is an organic compound characterized by the presence of tert-butyl groups attached to a benzoate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-4-tert-butylbenzoate typically involves the esterification of 2-amino-4-tert-butylbenzoic acid with tert-butyl alcohol. This reaction is often catalyzed by acidic catalysts such as sulfuric acid or boron trifluoride etherate. The reaction conditions generally include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of heterogeneous catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-4-tert-butylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various esters, substituted benzoates, and reduced or oxidized derivatives of the original compound .

Scientific Research Applications

Tert-butyl 2-amino-4-tert-butylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-4-tert-butylbenzoate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, facilitating the formation of new chemical bonds. Its tert-butyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound in different reactions .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-amino-4-methylbenzoate
  • Tert-butyl 2-amino-4-ethylbenzoate
  • Tert-butyl 2-amino-4-isopropylbenzoate

Uniqueness

Tert-butyl 2-amino-4-tert-butylbenzoate is unique due to the presence of two tert-butyl groups, which significantly impact its chemical properties and reactivity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications and behavior in various chemical reactions .

Properties

IUPAC Name

tert-butyl 2-amino-4-tert-butylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-14(2,3)10-7-8-11(12(16)9-10)13(17)18-15(4,5)6/h7-9H,16H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHFREGMZOBPZRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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